

A Comprehensive Technical Guide to the Physical Properties of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methoxy-2-nitrobenzaldehyde**

Cat. No.: **B189176**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **5-Methoxy-2-nitrobenzaldehyde**, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical and Chemical Properties

5-Methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_8H_7NO_4$.^{[1][2]} Its structure, featuring a methoxy and a nitro group on the benzaldehyde ring, imparts specific reactivity and physical characteristics that are crucial for its application in synthetic chemistry.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **5-Methoxy-2-nitrobenzaldehyde**.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO ₄	[1] [2]
Molecular Weight	181.15 g/mol	[2] [3]
Melting Point	83 °C	[1]
Boiling Point (Predicted)	354.7 ± 27.0 °C	[1]
Appearance	Yellow crystalline solid	[1]
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide.	[1]
CAS Number	20357-24-8	[1] [2] [4]
IUPAC Name	5-methoxy-2-nitrobenzaldehyde	

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like **5-Methoxy-2-nitrobenzaldehyde** are provided below. These are standard laboratory procedures that can be adapted for specific equipment and sample sizes.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Objective: To determine the temperature range over which **5-Methoxy-2-nitrobenzaldehyde** transitions from a solid to a liquid.

Materials:

- **5-Methoxy-2-nitrobenzaldehyde** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Thermometer
- Spatula
- Mortar and pestle (optional, for pulverizing crystals)

Procedure:

- Sample Preparation: A small amount of the crystalline **5-Methoxy-2-nitrobenzaldehyde** is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height in the capillary should be approximately 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
- Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range of these two temperatures.

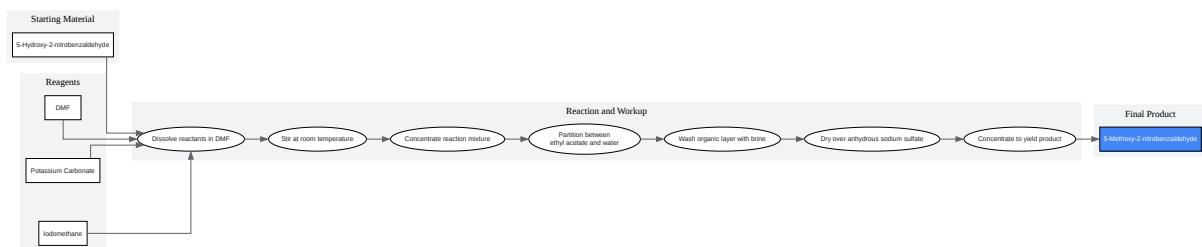
Solubility Determination

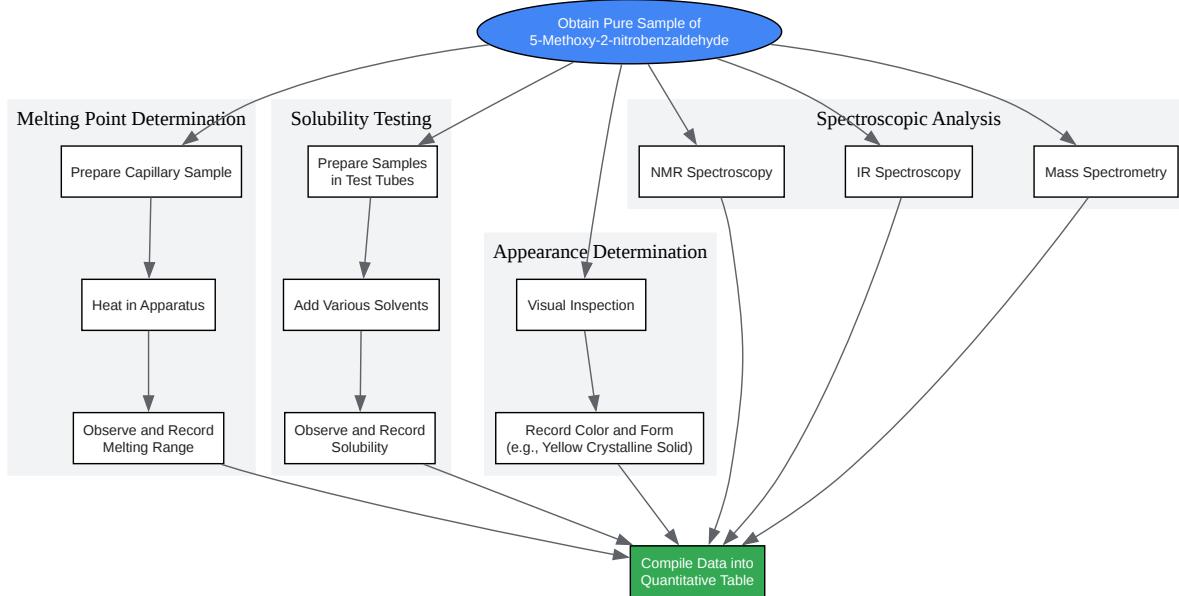
Understanding the solubility of a compound is essential for its purification, reaction setup, and formulation.

Objective: To qualitatively determine the solubility of **5-Methoxy-2-nitrobenzaldehyde** in various solvents.

Materials:

- **5-Methoxy-2-nitrobenzaldehyde** sample


- Test tubes and rack
- Spatula or weighing balance
- A selection of solvents (e.g., water, ethanol, dimethylformamide, diethyl ether, 5% NaOH, 5% HCl)
- Vortex mixer (optional)


Procedure:

- Sample Preparation: A small, measured amount of **5-Methoxy-2-nitrobenzaldehyde** (e.g., 10 mg) is placed into a clean, dry test tube.
- Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
- Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. If solid remains, it is considered insoluble or sparingly soluble.
- Systematic Testing: This process is repeated with a range of solvents of varying polarities to build a comprehensive solubility profile. For compounds with acidic or basic functional groups, solubility in aqueous acid (5% HCl) and base (5% NaOH) can provide additional structural insights.[\[5\]](#)[\[6\]](#)

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to **5-Methoxy-2-nitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pennwest.edu [pennwest.edu]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 5-Methoxy-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189176#5-methoxy-2-nitrobenzaldehyde-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com